molecular formula C12H20N4O B1481997 (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098076-13-0

(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1481997
CAS RN: 2098076-13-0
M. Wt: 236.31 g/mol
InChI Key: JKENFRWTVJJVRU-UHFFFAOYSA-N
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Description

1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, also known as CPMT, is a synthetic molecule that has been studied for its potential use in a variety of scientific and medical applications. CPMT is a member of the triazole family, which is a group of heterocyclic compounds that contain five-membered rings with two nitrogen atoms. CPMT is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, CPMT has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s and Alzheimer’s diseases.

Scientific Research Applications

Corrosion Inhibition

  • Triazole derivatives, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic medium. These compounds can adsorb on the mild steel surface, demonstrating the potential of similar triazole compounds in corrosion protection applications (Ma et al., 2017).

Organic Synthesis and Functionalization

  • Research on the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring highlights the significance of the triazole scaffold in the development of clinical drugs with varied biological activities. This underscores the utility of triazole and pyrrolidine groups in synthesizing compounds with potential therapeutic applications (Prasad et al., 2021).

Material Science and Chemistry

  • The compound "(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone" represents a boric acid ester intermediate with benzene rings, indicating the role of pyrrolidine and triazole derivatives in material science, particularly in the synthesis of intermediates with specific functional applications (Huang et al., 2021).

Medicinal Chemistry

  • Triazole compounds have been explored for their inhibitory effects against caspase-3, demonstrating the potential of triazole derivatives in the development of therapeutic agents targeting specific proteins involved in apoptosis. This indicates the relevance of triazole-based compounds in medicinal chemistry and drug design (Jiang & Hansen, 2011).

properties

IUPAC Name

[1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8,10-11,17H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKENFRWTVJJVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
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(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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